N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of quinazolinone and isoquinoline have shown significant analgesic and anti-inflammatory activities in various models. These findings suggest potential therapeutic applications in pain and inflammation management (Yusov et al., 2019).
Antitumor Activity
Novel series of quinazolinone analogues have demonstrated broad-spectrum antitumor activity in vitro, with some compounds showing potency superior to standard treatments like 5-FU. This highlights the potential of quinazolinone derivatives in cancer therapy, pointing to the importance of further exploration of similar compounds for antitumor applications (Al-Suwaidan et al., 2016).
Structural and Fluorescence Studies
Research on isoquinoline derivatives has provided insights into the structural aspects and properties of salt and inclusion compounds, revealing their potential for developing materials with enhanced fluorescence properties. Such studies are fundamental in the fields of materials science and photophysics (Karmakar et al., 2007).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)22-16-30(24-8-6-5-7-21(24)28(22)33)17-26(31)29-23-14-13-20(34-2)15-25(23)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWKNMFMSMYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide |
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